1,2,3,4-DI-O-Isopropylidene-alpha-D-galacturonic acid methyl ester

Description

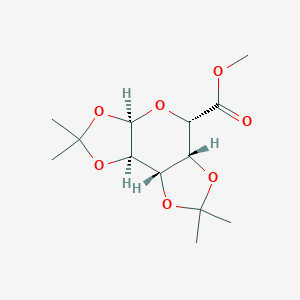

1,2,3,4-DI-O-Isopropylidene-alpha-D-galacturonic acid methyl ester (CAS 24332-98-7) is a chemically modified derivative of D-galacturonic acid, a sugar acid commonly found in pectin polysaccharides. The compound features two isopropylidene protecting groups at the 1,2- and 3,4-positions, which stabilize the pyranose ring and block reactive hydroxyl groups during synthetic processes. The carboxylic acid moiety at the C6 position is esterified as a methyl ester, enhancing its solubility in organic solvents .

Properties

IUPAC Name |

methyl (1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O7/c1-12(2)17-6-7(18-12)9-11(20-13(3,4)19-9)16-8(6)10(14)15-5/h6-9,11H,1-5H3/t6-,7+,8+,9-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWRLFIZIOSVOGE-KJFVXYAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@@H](O1)[C@H](O[C@H]3[C@@H]2OC(O3)(C)C)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mitsunobu Reaction-Based Synthesis

The Mitsunobu reaction serves as a cornerstone for introducing aryl or alkyl spacers to the galactose backbone. In one protocol, 1,2,3,4-di-O-isopropylidene-α-D-galactose undergoes coupling with methyl 4-hydroxybenzoate under classic Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine, THF). This step installs a phenolic spacer at the C6 position, yielding 6-O-(4-methoxycarbonylphenyl)-D-galactose derivative 4 (Scheme 1). Subsequent saponification with sodium methoxide generates the free carboxylic acid 5 , which is then converted to the methyl ester 6 via Fischer esterification.

Key Data :

Green Chemistry Approach Using Silica Sulfuric Acid

A highly efficient, solvent-minimized method employs silica sulfuric acid (SSA) as a recyclable catalyst. Uronic acid derivatives (0.2 mmol) are reacted with methanol (2 equiv.) in the presence of SSA (30 mg) at 30–32°C for 1 hour. This one-pot protocol avoids hazardous reagents and achieves a 91% yield of the methyl ester.

Key Data :

Sequential Protection and Esterification

An alternative route begins with 1,2,3,4-di-O-isopropylidene-α-D-galacturonic acid (CAS: 25253-46-7), which is methylated using diazomethane or methyl iodide under basic conditions. The isopropylidene groups are introduced beforehand via acetone protection under acidic catalysis (e.g., H2SO4 or TsOH).

Key Data :

Comparative Analysis of Synthetic Routes

| Method | Catalyst/Conditions | Yield (%) | Reaction Time | Environmental Impact |

|---|---|---|---|---|

| Mitsunobu Reaction | DEAD, PPh3, THF | 85–90 | 12–24 h | Moderate (toxic reagents) |

| Silica Sulfuric Acid | SSA, MeOH, 30–32°C | 91 | 1 h | Low (green catalyst) |

| Sequential Methylation | Diazomethane, ether | 80–85 | 2–4 h | High (explosive risk) |

The silica sulfuric acid method stands out for its rapid reaction time, high yield, and alignment with green chemistry principles. In contrast, the Mitsunobu route, while reliable, requires stoichiometric amounts of hazardous reagents. Diazomethane-based methylation, though efficient, poses significant safety risks.

Mechanistic Insights and Spectral Characterization

Reaction Mechanisms

-

Mitsunobu Reaction : Involves oxidative coupling of the alcohol (galactose derivative) and methyl 4-hydroxybenzoate, mediated by DEAD and PPh3, forming a phosphine oxide byproduct.

-

SSA-Catalyzed Esterification : Protonation of the carboxylic acid by SSA enhances electrophilicity, facilitating nucleophilic attack by methanol.

-

Diazomethane Methylation : CH2N2 acts as a methylating agent via SN2 displacement, generating N2 gas as a byproduct.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-DI-O-Isopropylidene-alpha-D-galacturonic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,2,3,4-DI-O-Isopropylidene-alpha-D-galacturonic acid methyl ester has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for other complex molecules.

Biology: Studied for its role in modifying polysaccharides and its potential effects on cell wall structure.

Medicine: Investigated for its potential use in drug delivery systems and as a scaffold for developing new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various compounds.

Mechanism of Action

The mechanism of action of 1,2,3,4-DI-O-Isopropylidene-alpha-D-galacturonic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. It may also interact with cell membranes and proteins, influencing cellular processes and biochemical pathways.

Comparison with Similar Compounds

Key Structural Features :

- Tricyclic Framework : The isopropylidene groups form a rigid tricyclic structure, as depicted in , with the formula C₁₃H₂₀O₈.

- Stereochemistry : The alpha-D configuration ensures specific reactivity in glycosylation and derivatization reactions.

- Functional Groups : Methyl ester (C6) and isopropylidene acetal protections (1,2- and 3,4-positions).

Applications :

This compound serves as a critical intermediate in carbohydrate chemistry, particularly in synthesizing glycosides, glycoconjugates, and modified uronic acids for pharmaceutical and material science applications .

Comparison with Similar Compounds

Structural Comparison

Key Observations :

- The target compound’s isopropylidene groups provide superior stability under acidic conditions compared to acetyl-protected analogs (e.g., 2,3,4-Tri-O-acetyl-beta-D-glucuronic acid methyl ester), which hydrolyze readily in basic environments .

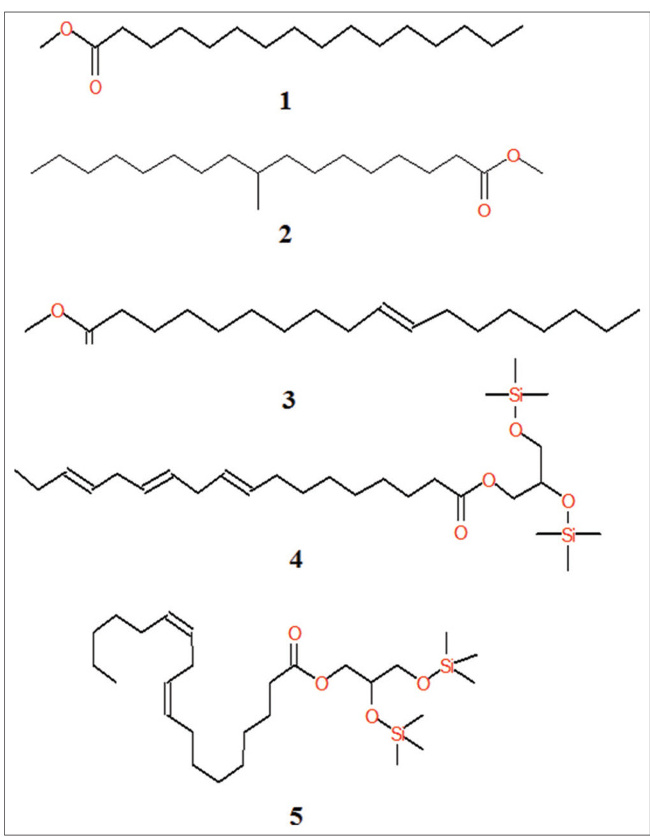

- Unlike fatty acid methyl esters (FAMEs, e.g., hexadecanoic acid methyl ester), the target compound’s cyclic structure and polar functional groups limit its utility in biodiesel but enhance its role in stereoselective synthesis .

Reactivity and Stability

- Isopropylidene vs. Acetyl Protections :

- Methyl Ester vs. Free Carboxylic Acid :

Analytical Data

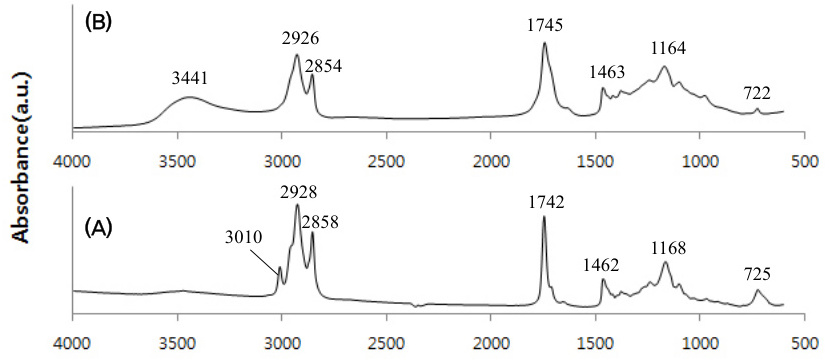

While direct spectral data for the target compound is scarce in the provided evidence, inferences can be made:

- GC-MS: Fatty acid methyl esters (e.g., hexadecanoic acid methyl ester) elute earlier due to lower polarity, whereas the target compound’s cyclic structure would result in longer retention times .

- NMR : The isopropylidene groups produce characteristic singlet peaks for the geminal dimethyl groups (δ 1.3–1.5 ppm), distinct from acetyl-protected analogs (δ 2.0–2.2 ppm for CH₃CO) .

Biological Activity

1,2,3,4-DI-O-Isopropylidene-alpha-D-galacturonic acid methyl ester (CAS No. 18524-41-9) is a derivative of D-galacturonic acid, a key component of pectin found in plant cell walls. This compound has garnered attention due to its potential biological activities and applications in various fields including biochemistry, pharmacology, and material science. This article explores the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

- Molecular Formula : C13H20O7

- Molecular Weight : 288.3 g/mol

- Structure : The compound features isopropylidene protecting groups on the hydroxyls at positions 1, 2, 3, and 4 of the galacturonic acid backbone, which influence its reactivity and biological interactions.

The biological activity of 1,2,3,4-DI-O-Isopropylidene-alpha-D-galacturonic acid methyl ester can be attributed to its structural modifications that affect polysaccharide interactions and cellular uptake mechanisms.

- Cell Wall Modification : As a galacturonic acid derivative, it plays a role in modifying pectin structures within plant cell walls. These modifications can influence plant growth and resistance to pathogens by altering cell wall rigidity and permeability .

- Potential Antimicrobial Activity : Research indicates that derivatives of galacturonic acid may exhibit antimicrobial properties. For instance, studies have shown that certain pectic polysaccharides can inhibit the growth of pathogenic bacteria and fungi by disrupting their cell wall integrity .

- Cellular Uptake : The compound has been shown to enhance the uptake of nutrients in certain yeast strains by modifying transport pathways in response to environmental pH changes. This suggests a potential role in metabolic processes .

Case Studies

Several studies have investigated the biological effects of galacturonic acid derivatives similar to 1,2,3,4-DI-O-Isopropylidene-alpha-D-galacturonic acid methyl ester:

- Study on Saccharomyces cerevisiae : A study demonstrated that introducing a fungal D-galacturonate pathway enabled Saccharomyces cerevisiae to utilize D-galacturonic acid effectively. This was facilitated by the compound's ability to modify cellular uptake mechanisms under varying pH conditions .

- Impact on Plant Growth : Another study explored the effects of modified pectins containing galacturonic acid on plant growth. The results indicated that these compounds could enhance root development and improve resistance against certain pathogens due to their structural properties that affect cell wall composition.

Comparative Analysis of Biological Activities

Pharmacokinetics

The pharmacokinetic profile of 1,2,3,4-DI-O-Isopropylidene-alpha-D-galacturonic acid methyl ester is not extensively documented; however, its behavior as a partially protected monosaccharide suggests it may undergo various metabolic transformations similar to other sugar derivatives:

- Absorption : Likely facilitated by transport proteins specific to sugar derivatives.

- Metabolism : Potentially converted into other biologically active forms through hydrolysis or enzymatic reactions.

- Excretion : Expected to be eliminated through renal pathways after metabolic conversion.

Q & A

Q. What are the key considerations for synthesizing 1,2,3,4-Di-O-Isopropylidene-α-D-galacturonic acid methyl ester, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves protecting hydroxyl groups via isopropylidene ketal formation and subsequent esterification. Critical factors include:

- Reagent Selection: Use of anhydrous conditions and catalysts (e.g., pyridinium p-toluenesulfonate) for ketal formation .

- Temperature Control: Reactions often proceed at 0–25°C to avoid side reactions like hydrolysis of the isopropylidene group .

- Solvent Choice: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility and reaction efficiency .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for isolating the pure product.

Q. How can researchers verify the structural integrity of this compound using analytical techniques?

Methodological Answer:

- GC/MS Analysis: Compare retention times and fragmentation patterns with known standards. For example, methyl esters of structurally related compounds (e.g., nonanedioic acid dimethyl ester) show diagnostic peaks at m/z 185 (base peak) and 213 .

- NMR Spectroscopy: Key signals include:

- ¹H NMR: Isopropylidene protons (δ 1.3–1.5 ppm), methyl ester (δ 3.7–3.8 ppm), and anomeric proton (δ 5.2–5.4 ppm).

- ¹³C NMR: Isopropylidene carbons (δ 25–30 ppm), carbonyl carbons (δ 170–175 ppm) .

Advanced Research Questions

Q. What challenges arise in analyzing this compound via GC/MS, and how can conflicting data be resolved?

Methodological Answer:

- Peak Overlap: Co-elution with similar esters (e.g., azelaic acid dimethyl ester) may occur. Use high-resolution GC columns (e.g., DB-5MS, 30 m × 0.25 mm) to improve separation .

- Library Matching Discrepancies: When Wiley library matches show low confidence (e.g., quality <90%), cross-validate with synthesized standards or spiked samples .

- Derivatization Artifacts: Avoid silylation if labile isopropylidene groups are present; instead, use direct methyl ester analysis .

Q. How do reaction pathways differ when modifying the isopropylidene or methyl ester groups in this compound?

Methodological Answer:

- Isopropylidene Deprotection: Acidic hydrolysis (e.g., 80% acetic acid, 50°C) selectively removes the ketal group without cleaving the methyl ester. Monitor via TLC (Rf shift from 0.7 to 0.3 in ethyl acetate) .

- Ester Hydrolysis: Alkaline conditions (e.g., NaOH/MeOH) hydrolyze the methyl ester but may destabilize the glycosidic bond. Neutralize with ion-exchange resins to isolate the free acid .

Q. What biological or catalytic applications are plausible for derivatives of this compound?

Methodological Answer:

- Enzyme Substrate Studies: Test transesterification activity with lipases (e.g., Candida antarctica lipase B) in organic solvents. Monitor product formation via GC/MS .

- Glycosylation Probes: Use the isopropylidene-protected form to study glycosyltransferases in vitro, as the protecting group enhances stability in enzymatic assays .

Analytical and Experimental Design Considerations

Q. How can researchers address low yields in large-scale syntheses of this compound?

Methodological Answer:

- Scale-Up Optimization: Replace column chromatography with fractional crystallization (e.g., using ethanol/water mixtures) for cost-effective purification .

- Reaction Monitoring: Use in-situ FTIR to track ketal formation (disappearance of -OH stretch at 3400 cm⁻¹) and adjust reagent stoichiometry dynamically .

Q. What are the implications of solvent polarity on the stability of 1,2,3,4-Di-O-Isopropylidene derivatives?

Methodological Answer:

- Nonpolar Solvents (e.g., toluene): Enhance ketal stability but may reduce solubility.

- Polar Solvents (e.g., DMSO): Risk hydrolysis; conduct stability assays via ¹H NMR over 24–72 hours to quantify degradation .

Data Interpretation and Contradictions

Q. How should researchers reconcile discrepancies in GC/MS retention times across studies?

Methodological Answer:

- Internal Standards: Use heptadecanoic acid methyl ester (retention time ~12.5 min) as a reference to normalize data across instruments .

- Column Calibration: Validate retention indices using homologous series (e.g., C8–C20 methyl esters) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.